6-Chloroquinoline-4-carbaldehyde
Overview
Description
6-Chloroquinoline-4-carbaldehyde is a quinoline derivative characterized by the presence of a chloro substituent at the sixth position and an aldehyde group at the fourth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinoline-4-carbaldehyde typically involves the chlorination of quinoline followed by formylation. One common method includes the Vilsmeier-Haack reaction, where quinoline is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the fourth position .
Industrial Production Methods: Industrial production methods often involve the use of catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline to optimize the reaction conditions and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Chloroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide
Major Products:
Oxidation: 6-Chloroquinoline-4-carboxylic acid.
Reduction: 6-Chloroquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
6-Chloroquinoline-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and antimalarial agent.
Industry: Utilized in the production of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of 6-Chloroquinoline-4-carbaldehyde involves its interaction with biological targets such as DNA gyrase and topoisomerase IV, leading to the inhibition of DNA synthesis and bacterial cell death. The compound’s aldehyde group can also form covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 6-Chloroquinoline-3-carbaldehyde
- 6-Chloroquinoline-4-methanol
Comparison: 6-Chloroquinoline-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other chloroquinoline derivatives, it exhibits a broader spectrum of antimicrobial activity and has been more extensively studied for its potential therapeutic applications .
Properties
IUPAC Name |
6-chloroquinoline-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-8-1-2-10-9(5-8)7(6-13)3-4-12-10/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKMCVSSHQYURY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389821 | |
Record name | 6-chloroquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
482583-75-5 | |
Record name | 6-chloroquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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